1-[(Cyclobutylamino)methyl]cyclobutan-1-ol
Description
1-[(Cyclobutylamino)methyl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a cyclobutylamino-methyl group.
Properties
IUPAC Name |
1-[(cyclobutylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(5-2-6-9)7-10-8-3-1-4-8/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJLXGPJUJCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Cyclobutylamino)methyl]cyclobutan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunomodulation. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound is primarily recognized for its role as an inhibitor of the Akt signaling pathway, which is critical in regulating cell survival and apoptosis. The Akt pathway is often dysregulated in cancer, making it a target for therapeutic intervention. Inhibition of Akt can lead to increased apoptosis in cancer cells, providing a rationale for the use of this compound in cancer treatment strategies .
Key Points:
- Akt Inhibition : The compound inhibits various isoforms of serine/threonine kinase Akt, which plays a vital role in cell survival signaling.
- Apoptosis Induction : By modulating the PI3K/Akt pathway, it promotes apoptosis, particularly in cancerous cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-Cancer Activity | Induces apoptosis in cancer cells by inhibiting the Akt pathway. |
| Immunomodulatory Effects | Modulates immune responses, potentially useful in autoimmune diseases. |
| Inflammatory Response | May influence inflammatory pathways, contributing to its therapeutic potential. |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various models:
- Cancer Models :
-
Immunological Studies :
- In lupus disease models (NZBWF1/J mice), administration of the compound resulted in reduced levels of anti-dsDNA antibodies, indicating a potential role in modulating autoimmune responses .
- The compound was tested for its effects on TLR7 stimulation, showing promise in regulating cytokine production associated with immune responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
- Reactivity and Synthesis: Electrochemical methods (e.g., manganese-catalyzed chlorination) are viable for synthesizing substituted cyclobutanols, as demonstrated for 1-phenylcyclobutan-1-ol . Ethynyl derivatives (e.g., 1-Ethynylcyclobutan-1-ol) are synthesized via Grignard reactions, yielding liquids with distinct NMR profiles .
Physicochemical Properties
- Physical State: Smaller substituents (e.g., methylamino) may favor liquid states, while bulkier groups (e.g., aminomethyl-cyclobutyl) result in powders .
- Purity: Commercially available analogs like 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol and 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol are typically ≥95% pure, suggesting standardized synthesis protocols .
Research Findings and Trends
Substituent Effects on Bioactivity :
- Aromatic groups (e.g., 4-fluorophenyl) may enhance binding affinity in drug discovery but necessitate rigorous toxicity testing .
- Epoxide-containing analogs (e.g., 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol) could serve as electrophilic intermediates in ring-opening reactions .
Analytical Characterization: Collision cross-section data for 1-[(Ethylamino)methyl]cyclobutan-1-ol aids in mass spectrometry-based identification . NMR shifts (e.g., δ = 3.76–3.72 ppm for 1-Ethynylcyclobutan-1-ol) provide structural fingerprints for quality control .
Synthetic Optimization: Flow electrochemistry improves scalability for substituted cyclobutanols, as seen in optimization studies for 1-phenylcyclobutan-1-ol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
